molecular formula C7H16O2S B14559742 Heptane-1-sulfinic acid CAS No. 61668-17-5

Heptane-1-sulfinic acid

Cat. No.: B14559742
CAS No.: 61668-17-5
M. Wt: 164.27 g/mol
InChI Key: CDRKABSNTPECCB-UHFFFAOYSA-N
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Description

Heptane-1-sulfinic acid is an organic compound with the molecular formula C7H15O2S. It is a sulfinic acid derivative of heptane, characterized by the presence of a sulfinic acid group (-SO2H) attached to the first carbon of the heptane chain. This compound is of interest in various chemical and industrial applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptane-1-sulfinic acid can be synthesized through several methods. One common approach involves the oxidation of heptane-1-thiol using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions, with the thiol group being converted to a sulfinic acid group.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions can vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Heptane-1-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to heptane-1-sulfonic acid using strong oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to heptane-1-thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfinic acid group can participate in substitution reactions, forming sulfonate esters or amides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium periodate, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alcohols, amines.

Major Products Formed

    Oxidation: Heptane-1-sulfonic acid.

    Reduction: Heptane-1-thiol.

    Substitution: Sulfonate esters, sulfonamides.

Scientific Research Applications

Heptane-1-sulfinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological redox processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.

    Industry: Utilized in the manufacture of surfactants, detergents, and other specialty chemicals.

Mechanism of Action

The mechanism by which heptane-1-sulfinic acid exerts its effects involves its ability to undergo redox reactions. The sulfinic acid group can donate or accept electrons, making it a versatile reagent in various chemical processes. In biological systems, it can interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Heptane-1-sulfonic acid: A fully oxidized derivative of heptane-1-sulfinic acid.

    Heptane-1-thiol: The reduced form of this compound.

    Octane-1-sulfinic acid: A similar compound with an additional carbon in the alkyl chain.

Uniqueness

This compound is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This versatility makes it a valuable reagent in synthetic chemistry and industrial applications.

Properties

CAS No.

61668-17-5

Molecular Formula

C7H16O2S

Molecular Weight

164.27 g/mol

IUPAC Name

heptane-1-sulfinic acid

InChI

InChI=1S/C7H16O2S/c1-2-3-4-5-6-7-10(8)9/h2-7H2,1H3,(H,8,9)

InChI Key

CDRKABSNTPECCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCS(=O)O

Origin of Product

United States

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